N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Historical Context of Oxalamide Research
The study of oxalamides began with investigations into their conformational dynamics. Early quantum mechanical analyses of N,N'-dimethyloxalamide revealed energy minima associated with cis and trans configurations of the central carbonyl groups. By the 2000s, researchers recognized oxalamides' potential in polymer science, leveraging their hydrogen-bonding networks to influence material properties. The 2020s marked a shift toward biomedical applications, with oxalamide-bridged ferrocenes demonstrating anticancer activity in tumor cell lines. These advancements laid the groundwork for designing derivatives like N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide , which combines steric and electronic modifications to enhance bioactivity.
Classification Within Medicinal Chemistry
Oxalamides occupy a unique niche as bifunctional ligands and enzyme inhibitors. Their classification depends on substituent effects:
- Hydrogen-bond donors/acceptors : The oxalamide core facilitates intramolecular hydrogen bonds (IHBs), stabilizing bioactive conformations.
- Electron-withdrawing groups : Substituents like cyano (−C≡N) enhance binding to electrophilic pockets in target proteins.
- Aromatic sulfonamides : Phenylsulfonyl groups improve metabolic stability and membrane permeability.
This compound’s classification as a dual-functional modulator arises from its piperidine-linked phenylsulfonyl moiety and cyanophenyl group, which synergistically target hydrophobic and polar regions of biological macromolecules.
Significance of Cyano-Phenyl and Phenylsulfonyl Groups in Pharmaceutical Research
The 2-cyanophenyl and phenylsulfonyl groups confer distinct advantages:
The cyano group’s electron-withdrawing nature polarizes the phenyl ring, facilitating interactions with catalytic residues in enzymes. Meanwhile, the phenylsulfonyl moiety’s steric bulk prevents rapid clearance, as seen in analogues like N1-(4-methylbenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide.
Structural Relationships to Other Bioactive Oxalamides
Comparative analysis reveals key structural motifs shared with bioactive oxalamides:
The target compound’s piperidine-phenylsulfonyl chain mirrors the conformational flexibility of ferrocene-oxalamides, which rely on IHBs for activity. Unlike earlier analogues, its cyanophenyl group introduces a rigid aromatic system that may enhance selectivity for tyrosine kinases or proteases.
Research Gaps and Scientific Objectives
Despite progress, critical gaps persist:
- Conformational dynamics : The impact of the piperidine-phenylsulfonyl spacer on IHBs remains uncharacterized.
- Target identification : No studies have mapped this compound’s interactions with specific enzymes or receptors.
- Synthetic scalability : Current routes for analogous oxalamides require multi-step purifications, limiting large-scale production.
Future research should prioritize crystallographic studies to resolve its 3D structure and high-throughput screening to identify molecular targets.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c23-16-17-8-4-5-12-20(17)25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGRFBAMKZUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Phenylsulfonyl Group: The piperidine derivative is then reacted with a phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Formation of the Oxalamide: The final step involves the reaction of the phenylsulfonyl piperidine derivative with oxalyl chloride and the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The piperidine ring is a common motif in pharmaceuticals, and the presence of the phenylsulfonyl group can enhance the compound’s biological activity.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful for creating materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and phenylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide.
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring precise chemical modifications.
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, identified by its CAS number 898449-71-3, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.5 g/mol
- Structural Features : The compound features a piperidine ring, an oxalamide moiety, and a phenylsulfonyl group, which may contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the oxalamide moiety may influence its binding affinity and selectivity.
In Vitro Studies
Recent studies have highlighted the compound's potential as an orexin type 2 receptor agonist. Such activity is significant in the context of sleep regulation and appetite control:
- Study Findings : In vitro assays demonstrated that the compound effectively activates orexin type 2 receptors, which are implicated in regulating various physiological processes including arousal and energy homeostasis .
Antiviral Activity
Similar compounds in the oxalamide class have shown promising antiviral properties, particularly against HIV:
- Case Study : Research on related oxalamides indicated their ability to inhibit HIV entry by blocking the gp120-CD4 interaction, suggesting that this compound may exhibit similar antiviral effects .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Target | Activity Type | Reference |
|---|---|---|---|
| This compound | Orexin type 2 receptor | Agonist | |
| NBD-556 | HIV gp120 | Entry inhibitor | |
| NBD-557 | HIV gp120 | Entry inhibitor |
Case Studies
- Orexin Receptor Activation : A study focused on substituted piperidine compounds demonstrated that modifications in structure could enhance receptor selectivity and potency. The findings suggest that further structural optimization of this compound could yield compounds with improved efficacy against orexin-related disorders .
- Antiviral Potential : The antiviral properties of related oxalamides were explored through surface plasmon resonance studies, confirming their binding affinity to unliganded HIV-1 gp120. This indicates a mechanism where these compounds can prevent viral entry without affecting other stages of the viral life cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
